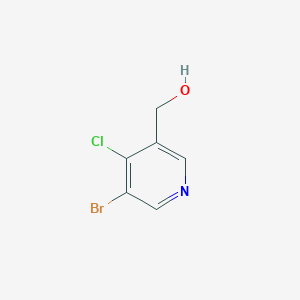
2-Bromo-4,6-difluorobenzonitrile
Overview
Description
2-Bromo-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol. It is a useful research compound, often utilized in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various biological targets .
Mode of Action
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways.
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4,6-difluorobenzonitrile typically involves the following steps :
Raw Materials: The raw materials are added to a three-necked flask according to the proportion.
Heating and Refluxing: The mixture is heated and refluxed for 10 hours at normal pressure.
Distillation: A solvent is distilled at normal pressure, followed by the addition of water to continuously distill the product.
Cooling and Filtration: The distilled aqueous solution is naturally cooled to room temperature and subjected to suction filtration. The filter cake is washed with water to neutrality, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: A nucleophile interacts with the aromatic system, leading to the substitution of one of the halogen atoms (bromine or fluorine) with the nucleophile.
Bromination and Diazotization: These reactions are part of the synthetic route for producing the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Molecules that donate an electron pair.
Brominating Agents: Such as N-bromosuccinimide.
Diazotizing Agents: Such as sodium nitrite and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted aromatic compounds.
Scientific Research Applications
2-Bromo-4,6-difluorobenzonitrile has several scientific research applications, including :
Materials Science: Its unique properties make it useful in the study of plastic bending and helix formation in crystals.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Life Sciences: It is used in various research studies related to biology and medicine.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4,6-difluorobenzonitrile include :
- 4-Bromo-2,6-difluorobenzonitrile
- 3-Bromo-4-isobutyloxyphenyl carbothioamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHYHGFMOWUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)

![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)


![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)
